molecular formula C16H14ClNO3 B4405359 [2-[(4-Chloro-2-methylphenyl)carbamoyl]phenyl] acetate

[2-[(4-Chloro-2-methylphenyl)carbamoyl]phenyl] acetate

Cat. No.: B4405359
M. Wt: 303.74 g/mol
InChI Key: XSBIKAFAXDYEES-UHFFFAOYSA-N
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Description

[2-[(4-Chloro-2-methylphenyl)carbamoyl]phenyl] acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl acetate group and a substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(4-Chloro-2-methylphenyl)carbamoyl]phenyl] acetate typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 4-chloro-2-methylaniline, is reacted with phosgene to form the corresponding isocyanate.

    Coupling Reaction: The isocyanate is then reacted with phenyl acetate in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[2-[(4-Chloro-2-methylphenyl)carbamoyl]phenyl] acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, and heat.

    Substitution: Electrophiles such as nitric acid or halogens, and a catalyst like sulfuric acid.

    Reduction: Hydrogen gas and a palladium catalyst.

Major Products Formed

    Hydrolysis: Phenyl acetic acid and 4-chloro-2-methylaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Reduction: 4-chloro-2-methylphenylamine.

Scientific Research Applications

[2-[(4-Chloro-2-methylphenyl)carbamoyl]phenyl] acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties.

    Materials Science: The compound can be used in the development of polymers and resins with specific properties.

    Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of [2-[(4-Chloro-2-methylphenyl)carbamoyl]phenyl] acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary but often include key proteins or enzymes that regulate biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-chloro-2-methylphenyl)amino]carbonyl}benzoic acid
  • 2-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl methyl ester

Uniqueness

[2-[(4-Chloro-2-methylphenyl)carbamoyl]phenyl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in medicinal chemistry and materials science, where other similar compounds may not be as effective.

Properties

IUPAC Name

[2-[(4-chloro-2-methylphenyl)carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-10-9-12(17)7-8-14(10)18-16(20)13-5-3-4-6-15(13)21-11(2)19/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBIKAFAXDYEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4-chloro-2-methylaniline, 1-1, (10.0 g 0.071 moles) in toluene was added (24.7 mL 0.014 moles) of N,N-diisopropylethylamine, followed by slow addition of acetylsalicyloyl chloride. The mixture was stirred until complete by TLC. Reaction was filtered and dried under vacuum to afford 9.4 grams of 1-2. Analytical LCMS: (CH3CN/H2O/1% TFA, 4 min gradient), 88% pure, M+1 peak m/e 304.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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